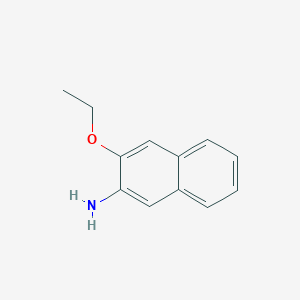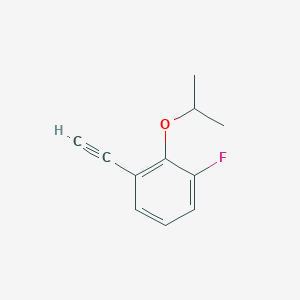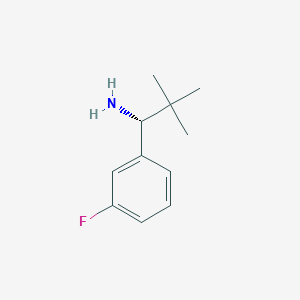
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane is a chemical compound known for its unique properties and applications. It is a silane compound with three heptafluorobutoxy groups attached to a silicon atom, along with a chlorine atom. This compound is of interest due to its high thermal stability, hydrophobicity, and resistance to chemicals, oils, and fuels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane typically involves the reaction of heptafluorobutanol with a chlorosilane compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane→this compound + By-products
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process typically includes steps such as purification and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrolysis: The compound can react with water to form silanols and heptafluorobutanol.
Condensation Reactions: It can participate in condensation reactions to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation Reactions: Often catalyzed by acids or bases.
Major Products Formed
Substitution Reactions: Products include substituted silanes and heptafluorobutanol.
Hydrolysis: Products include silanols and heptafluorobutanol.
Condensation Reactions: Products include siloxanes and water.
Applications De Recherche Scientifique
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and sealants, due to its resistance to chemicals and thermal stability.
Mécanisme D'action
The mechanism of action of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane involves its ability to form strong bonds with various substrates. The heptafluorobutoxy groups provide hydrophobic properties, while the silicon atom can form stable bonds with other elements. This combination of properties makes it effective in creating durable and resistant coatings and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotris(2,2,3,3,4,4,4-heptafluorobutoxy)silane: Known for its high thermal stability and hydrophobicity.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used as a halogenated solvent in various applications.
HFE-7000 (CF3CF2CF2OCH3): Employed as a substitute for chlorinated hydrocarbons due to its environmental acceptability.
Uniqueness
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane stands out due to its combination of high thermal stability, chemical resistance, and hydrophobic properties. These characteristics make it particularly valuable in applications requiring durable and resistant materials.
Propriétés
Numéro CAS |
757-72-2 |
|---|---|
Formule moléculaire |
C12H6ClF21O3Si |
Poids moléculaire |
660.68 g/mol |
Nom IUPAC |
chloro-tris(2,2,3,3,4,4,4-heptafluorobutoxy)silane |
InChI |
InChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 |
Clé InChI |
XARNYZYNECWSDC-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)
![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)

